Halcinonide

概要

説明

ハロシノニドは、主にコルチコステロイドに反応する皮膚疾患の炎症性およびそう痒性症状の管理および症状緩和のために使用される高力価コルチコステロイドです。 クリームや軟膏などの局所剤として販売されており、ハログというブランド名で販売されています .

準備方法

合成経路および反応条件

ハロシノニドの調製には、塩素化反応やフッ素化反応など、いくつかのステップが含まれます。中間体は、ベンゼンスルホニルクロリド、p-トルエンスルホニルクロリド、またはp-クロロベンゼンスルホニルクロリドなどの芳香族炭化水素スルホニルクロリドを用いて、前駆体化合物を塩素化することにより合成されます。 続いて、フッ化水素酸を用いてフッ素化反応が行われます .

工業的生産方法

ハロシノニドの工業的生産は、効率的で環境に優しく、グリーンな設計となっています。このプロセスは、排水の発生を最小限に抑え、生産期間を短縮し、収率を向上させています。 最終製品は、HPLC含有量99.0%以上、不純物0.10%未満という高純度です .

化学反応の分析

反応の種類

ハロシノニドは、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の添加または水素の除去が含まれます。

還元: 水素の添加または酸素の除去が含まれます。

置換: 1つの原子または原子団を別の原子または原子団で置き換えることを含みます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。

置換: 一般的な試薬には、さまざまな条件下でのハロゲンと求核剤などがあります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。

科学的研究の応用

Dermatological Applications

Halcinonide is predominantly indicated for the management of inflammatory and pruritic manifestations associated with corticosteroid-responsive dermatoses. The following conditions are commonly treated with this compound:

- Psoriasis : Clinical studies have demonstrated that this compound 0.1% cream significantly improves psoriasis symptoms. In a study involving patients with psoriasis affecting an average of 12% body surface area (BSA), nearly half of the participants achieved complete or near-complete clearance after 28 days of treatment .

- Eczema : this compound has shown effectiveness in treating various forms of eczema, including atopic dermatitis and contact dermatitis. A controlled study indicated that this compound was equally effective as betamethasone dipropionate, with many patients experiencing rapid symptom relief .

- Lichen Simplex Chronicus : Patients suffering from lichen simplex chronicus have benefited from this compound treatment, which provides relief from itching and inflammation .

- Other Dermatoses : Conditions such as nummular eczema, lupus erythematosus, and hand eczema also respond well to this compound therapy .

Pharmacological Insights

This compound operates through multiple mechanisms:

- Glucocorticoid Receptor Modulation : this compound acts by binding to glucocorticoid receptors, leading to modulation of immune responses and reduction of inflammation . This mechanism is crucial for its therapeutic effects in skin diseases.

- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties, which help alleviate symptoms associated with various dermatological conditions .

- Patient Acceptance : Studies indicate high patient satisfaction regarding the application and effectiveness of this compound creams, with over 80% of participants finding it favorable due to its non-greasy texture and ease of application .

Comparative Effectiveness

In comparative studies, this compound has been evaluated against other corticosteroids such as triamcinolone and betamethasone:

| Corticosteroid | Effectiveness | Application Frequency | Patient Satisfaction |

|---|---|---|---|

| This compound 0.1% | Superior in some cases; rapid response | Twice daily | High |

| Betamethasone dipropionate | Equally effective in most cases | Twice daily | Moderate |

| Triamcinolone | Requires longer duration for relief | Variable | Moderate |

This compound has been noted for requiring a shorter duration of therapy compared to triamcinolone, providing earlier symptom relief .

Emerging Research and Future Applications

Recent studies suggest potential new applications for this compound beyond dermatology:

- Multiple Sclerosis Treatment : Research indicates that this compound may activate myelin basic protein expression via smoothened receptor activation, suggesting a role in treating multiple sclerosis as an alternative to traditional therapies like dexamethasone or methylprednisolone .

- Adjunctive Therapy : There are indications that this compound could be effective as an adjunctive therapy in treating gastrointestinal conditions such as peptic ulcers and irritable bowel syndrome, although further investigation is needed to substantiate these claims .

作用機序

ハロシノニドの正確な作用機序は完全には解明されていません。 抗炎症作用、抗そう痒作用、血管収縮作用があることが知られています。

類似化合物との比較

ハロシノニドは、クロベタゾールプロピオネートやベタメタゾンバレレートなどの他のコルチコステロイドと比較されることがよくあります。 クロベタゾールプロピオネートは、ハロシノニドと比較して、乾癬の治療において薬理学的に優れた有効性を示しています . その他の類似化合物には、以下が含まれます。

- クロベタゾールプロピオネート

- ベタメタゾンバレレート

- デキサメタゾン

- メチルプレドニゾロン

生物活性

Halcinonide, a potent topical corticosteroid, is primarily used in dermatological treatments for conditions such as psoriasis and eczema. Its biological activity encompasses a range of effects on inflammation, immune response, and cellular proliferation. This article reviews the biological activity of this compound, supported by various studies and analyses.

This compound exerts its effects through several mechanisms:

- Glucocorticoid Receptor Agonism : this compound acts as an agonist at the glucocorticoid receptor (GR), leading to anti-inflammatory effects. It has been identified as a Smoothened (Smo) agonist, which activates Hedgehog signaling pathways involved in tissue regeneration and cellular proliferation .

- Antiinflammatory Properties : It demonstrates significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and mediators .

- Immunosuppressive Effects : this compound has shown thymolytic potency and antigranuloma activity in animal studies, indicating its ability to suppress immune responses .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption and excretion:

- Half-Life : The half-life for this compound is approximately 1.8 days, with excretion occurring through urine and feces .

- Topical Application : When applied topically, this compound shows high potency, often requiring lower doses compared to other corticosteroids like hydrocortisone .

Case Studies

Several clinical studies have demonstrated the efficacy of this compound in treating skin conditions:

-

Psoriasis Treatment : A study involving 25 patients with psoriasis showed that this compound 0.1% cream applied twice daily for 28 days significantly reduced the severity of dermatoses. Nearly 47% of patients achieved complete or near-complete clearance of their skin condition .

Patient Baseline Severity Treatment Duration Outcome 1 Severe 28 days Almost clear 2 Severe 28 days Almost clear 3 Moderate 28 days Complete clearance - Comparison with Triamcinolone : In a comparative study, this compound was found to provide earlier relief of symptoms and required a shorter duration of therapy compared to triamcinolone .

Safety Profile

This compound has a favorable safety profile:

- Irritation and Sensitization : Studies indicate that this compound does not produce primary irritation or contact sensitization upon topical application .

- Electrolyte Balance : It exhibits minimal sodium retention and only slight potassium excretion, making it safer for long-term use compared to other corticosteroids .

Advanced Formulations

Recent research has explored the encapsulation of this compound in lipid nanoparticles to enhance its efficacy while reducing systemic toxicity:

特性

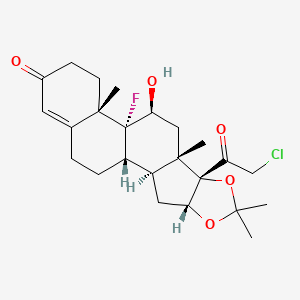

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQNGPZZQDCDFT-JNQJZLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045375 | |

| Record name | Halcinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism of action of topical corticosteroids is unclear. However they possess anti-inflammatory, antipruritic, and vasoconstrictive actions. New research indicates that halcinonide activates MBP (myelin basic protein) expression via smoothened receptor activation. This finding suggests that halcinonide could be used in the treatment of multiple sclerosis therapy as an alternative to Dexamethasone or Methylprednisolone. | |

| Record name | Halcinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3093-35-4 | |

| Record name | Halcinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3093-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halcinonide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003093354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halcinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halcinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halcinonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI86V6QNEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

276-277 | |

| Record name | Halcinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。